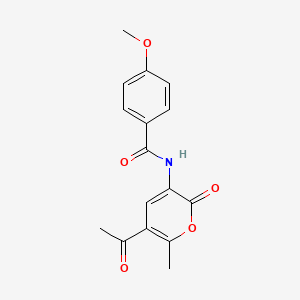

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide

CAS No.: 338404-98-1

Cat. No.: VC7140348

Molecular Formula: C16H15NO5

Molecular Weight: 301.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338404-98-1 |

|---|---|

| Molecular Formula | C16H15NO5 |

| Molecular Weight | 301.298 |

| IUPAC Name | N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-4-methoxybenzamide |

| Standard InChI | InChI=1S/C16H15NO5/c1-9(18)13-8-14(16(20)22-10(13)2)17-15(19)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,17,19) |

| Standard InChI Key | NQSOSFGLMOMGKK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)OC)C(=O)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

N-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide belongs to the class of substituted pyrans, featuring a central 2H-pyran-2-one ring substituted at the 3-position with a 4-methoxybenzamide group and at the 5- and 6-positions with acetyl and methyl groups, respectively. The systematic IUPAC name reflects this substitution pattern, ensuring precise identification .

Table 1: Key Identifiers of N-(5-Acetyl-6-Methyl-2-Oxo-2H-Pyran-3-Yl)-4-Methoxybenzenecarboxamide

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 338404-98-1 | |

| Molecular Formula | ||

| Molecular Weight | 301.29 g/mol | |

| Synonyms | N-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzamide |

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s predicted boiling point of and density of suggest stability under high-temperature conditions and moderate compactness in the solid state . Its moderate value (2.02) indicates balanced hydrophilicity and lipophilicity, making it suitable for both organic and aqueous reaction media .

Table 2: Physicochemical Properties

Spectroscopic Features

While direct spectroscopic data (e.g., IR, UV-Vis) are absent in the provided sources, the presence of conjugated carbonyl groups (acetyl and oxo) implies strong absorption in the UV range, typical of transitions. The methoxy and carboxamide groups would contribute distinct NMR signals, such as a singlet for the methoxy protons and amide proton exchange broadening .

Synthesis and Derivatives

Structural Analogues

Key derivatives include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume